![molecular formula C35H65ClN2O6S B12288002 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

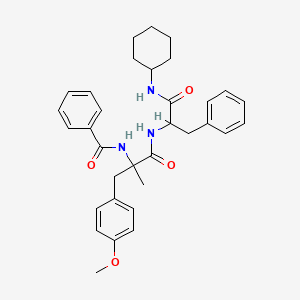

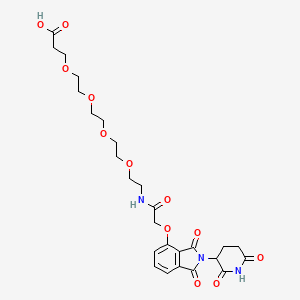

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated pyrrolidine ring, a dihydroxy oxane ring, and a heptadecanoate ester group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.

Attachment of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction using an appropriate acyl chloride.

Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction involving a diol and a suitable electrophile.

Introduction of the Heptadecanoate Ester Group: The esterification reaction involves the reaction of the oxane ring with heptadecanoic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Dihydroxyoxanring, was zur Bildung von Ketonen oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten und diese in einen Alkohol umwandeln.

Substitution: Der chlorierte Pyrrolidinring kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide werden unter basischen Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung substituierter Pyrrolidinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Biologie

In der biologischen Forschung ermöglicht die einzigartige Struktur der Verbindung die Wechselwirkung mit verschiedenen Biomolekülen, was sie für die Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen nützlich macht.

Medizin

Die Verbindung hat potenzielle therapeutische Anwendungen, da sie biologische Signalwege modulieren kann. Sie wird auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme und Rezeptoren.

Industrie

Im Industriesektor machen die Eigenschaften der Verbindung sie für die Entwicklung neuer Materialien geeignet, darunter Polymere und Beschichtungen mit verbesserter Stabilität und Funktionalität.

Wissenschaftliche Forschungsanwendungen

Chemistry

Biology

In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound’s properties make it suitable for use in the development of new materials, including polymers and coatings with enhanced stability and functionality.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen aus, indem sie mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren interagiert. Der chlorierte Pyrrolidinring und der Dihydroxyoxanring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und der Modulation ihrer Aktivität. Die Heptadecanoatestergruppe verstärkt die Lipophilie der Verbindung, erleichtert ihre Wechselwirkung mit Lipidmembranen und verbessert ihre Bioverfügbarkeit.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- [6-[2-Chlor-1-[(1-Methyl-4-propylpyrrolidin-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl]octadecanoat

- [6-[2-Chlor-1-[(1-Methyl-4-propylpyrrolidin-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl]nonadecanoat

Einzigartigkeit

Die Einzigartigkeit von [6-[2-Chlor-1-[(1-Methyl-4-propylpyrrolidin-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl]heptadecanoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht vielseitige chemische Modifikationen, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C35H65ClN2O6S |

|---|---|

Molekulargewicht |

677.4 g/mol |

IUPAC-Name |

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |

InChI |

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42) |

InChI-Schlüssel |

FTUXKEAMZSWESO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)

![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)